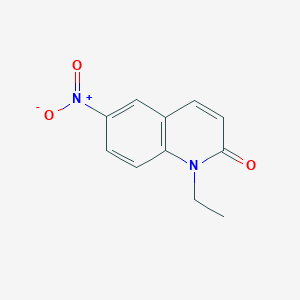
1-ethyl-6-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-6-nitroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position, a nitro group at the sixth position, and a keto group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-nitroquinolin-2(1H)-one typically involves the nitration of 1-ethylquinolin-2(1H)-one. The nitration reaction can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the sixth position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-nitroquinolin-2(1H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The ethyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed
Reduction: 1-ethyl-6-aminoquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Oxidation: 1-carboxy-6-nitroquinolin-2(1H)-one.
Scientific Research Applications
1-ethyl-6-nitroquinolin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-ethyl-6-nitroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity, or modulating biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethylquinolin-2(1H)-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
6-nitroquinolin-2(1H)-one: Lacks the ethyl group, which may affect its biological activity and solubility.
1-ethyl-6-aminoquinolin-2(1H)-one: Formed by the reduction of 1-ethyl-6-nitroquinolin-2(1H)-one, has different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-ethyl-6-nitroquinolin-2-one |
InChI |
InChI=1S/C11H10N2O3/c1-2-12-10-5-4-9(13(15)16)7-8(10)3-6-11(12)14/h3-7H,2H2,1H3 |
InChI Key |
MQDFWIDPJVANIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC1=O)C=C(C=C2)[N+](=O)[O-] |
solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2-chloroanilino)-1,3-thiazol-4-one](/img/structure/B15044648.png)
![3,13-Dinitro-6,7,9,10,17,18-hexahydrodibenzo[b,h][1,4,7,10,13]pentaoxacyclopentadecine](/img/structure/B15044656.png)

![N'-[(1E)-(2-hydroxyphenyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B15044674.png)
![2-{[(1-{[2-(2-Oxiranylmethoxy)-1-naphthyl]methyl}-2-naphthyl)oxy]methyl}oxirane](/img/structure/B15044690.png)
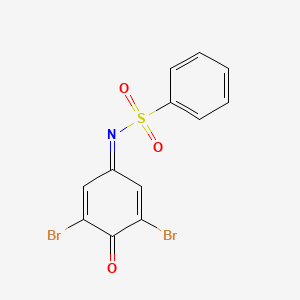
![6,7-Dinitro-benzo[de]isochromene-1,3-dione](/img/structure/B15044696.png)
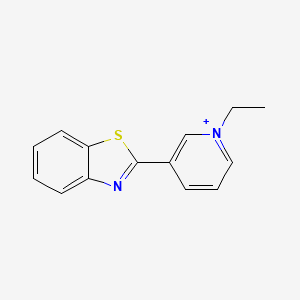
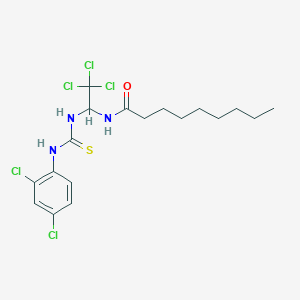
![Ethyl 1-{[(3-bromoanilino)carbothioyl]amino}-2,2,2-trichloroethylcarbamate](/img/structure/B15044710.png)
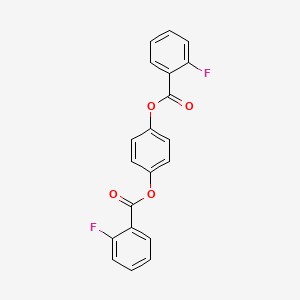
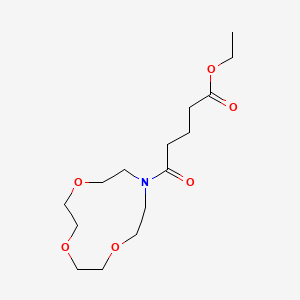
![4-[4-(Toluene-4-sulfonyl)-2-p-tolyl-oxazol-5-yl]-morpholine](/img/structure/B15044746.png)

